4-(2-Bromophenyl)phenol

Description

Overview of Phenolic Compounds in Contemporary Chemical Science

Phenolic compounds are a cornerstone of modern chemical science, characterized by a hydroxyl group (-OH) directly attached to an aromatic ring. This structural feature imparts unique reactivity and makes them indispensable in a vast array of applications. Phenols are fundamental building blocks in the synthesis of polymers, pharmaceuticals, agrochemicals, and dyes. researchgate.net Their ability to undergo electrophilic aromatic substitution, typically at the ortho and para positions, allows for the creation of a diverse range of functionalized molecules. Current time information in Bangalore, IN. Furthermore, the hydroxyl group can be converted into other functional groups like ethers and esters, expanding their synthetic utility. angenechemical.comchemicalbook.com In materials science, phenolic resins are known for their durability and thermal stability. researchgate.net The antioxidant properties of many phenolic derivatives, stemming from the ability of the hydroxyl group to scavenge free radicals, are crucial in both industrial applications and biological systems. google.com

The Significance of Brominated Biphenyl (B1667301) Scaffolds in Modern Chemical Synthesis

Biphenyls, which consist of two connected phenyl rings, form the core structure for many important molecules. The introduction of bromine atoms onto this scaffold creates brominated biphenyls, a class of compounds with significant utility in organic synthesis. The carbon-bromine bond is a versatile functional group, readily participating in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netrsc.org This allows for the precise and efficient formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures from simpler precursors.

Polybrominated biphenyls (PBBs) are a group of manufactured chemicals that consist of a biphenyl core substituted with multiple bromine atoms. acs.orgchemicalbook.com The position and number of bromine atoms significantly influence the molecule's chemical and physical properties. chemicalbook.com The synthesis of specific PBB congeners is a focus of research, often involving the direct bromination of biphenyl or coupling reactions involving brominated anilines and bromobenzenes. nih.gov These scaffolds are of interest in materials science and have been studied for their electronic properties.

Contextualizing 4-(2-Bromophenyl)phenol within the Landscape of Aryl Halide and Phenol (B47542) Derivatives

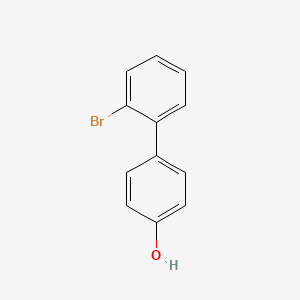

4-(2-Bromophenyl)phenol, also known as 2'-Bromo-[1,1'-biphenyl]-4-ol, belongs to the class of aryl halide and phenol derivatives. Its structure features a phenol ring linked to a bromophenyl ring at the para position. The bromine atom is located at the ortho position of the second phenyl ring. This specific arrangement of a hydroxyl group and a bromine atom on a biphenyl framework suggests potential for further functionalization and application in various fields of chemical synthesis.

The presence of both a phenolic hydroxyl group and a carbon-bromine bond makes 4-(2-Bromophenyl)phenol a potentially valuable intermediate. The hydroxyl group allows for reactions typical of phenols, while the aryl bromide site is primed for transition-metal-catalyzed cross-coupling reactions. This dual reactivity would, in theory, allow for its use as a building block in the modular synthesis of more complex, multi-substituted biphenyls and related structures.

Despite its promising structure, there is a conspicuous absence of detailed research findings for 4-(2-Bromophenyl)phenol in the public domain. Searches for its specific synthesis, characterization data (such as detailed NMR or mass spectrometry analysis in a research context), and applications in synthetic chemistry have not yielded substantive results. While its isomers, like 4-Bromo-4'-hydroxybiphenyl, are mentioned in studies, 4-(2-Bromophenyl)phenol remains largely unexplored in the scientific literature. Therefore, a detailed discussion of its specific research findings and a direct comparison to related compounds based on experimental evidence is not possible at this time.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESUCEJPGYWGSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70066-66-9 | |

| Record name | 70066-66-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 2 Bromophenyl Phenol and Its Analogues

Novel Synthetic Routes and Catalytic Systems

The synthesis of functionalized biaryl compounds such as 4-(2-Bromophenyl)phenol has been significantly advanced by the development of novel catalytic systems. These modern routes offer improvements in efficiency, selectivity, and substrate scope over classical methods. Key among these are palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, and the burgeoning field of direct C-H bond functionalization.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for constructing C(sp²)–C(sp²) bonds, as found in the biphenyl (B1667301) scaffold of 4-(2-Bromophenyl)phenol. This reaction typically involves the cross-coupling of an aryl halide with an arylboronic acid or its ester derivative, catalyzed by a palladium(0) complex. Novel advancements in this area focus on creating more active, stable, and versatile catalytic systems that can function under milder conditions and with lower catalyst loadings.

For the synthesis of 4-(2-Bromophenyl)phenol, a logical Suzuki-Miyaura approach would involve the coupling of 2-bromophenylboronic acid with a protected 4-halophenol (e.g., 4-iodophenol (B32979) or its ether-protected derivatives) or, conversely, coupling a 2-bromoaryl halide with 4-hydroxyphenylboronic acid. The reactivity of aryl halides (I > Br > Cl) and the stability of boronic acids are key considerations.

Recent research has highlighted highly active palladium catalysts supported by specialized phosphine (B1218219) ligands. For instance, a family of indolyl phosphine ligands has demonstrated high efficacy in the Suzuki-Miyaura coupling of challenging substrates like aryl tosylates, achieving excellent yields with catalyst loadings as low as 0.2 mol %. acs.org Such catalysts could be adapted for the synthesis of 4-(2-Bromophenyl)phenol, potentially allowing the use of more accessible starting materials.

Furthermore, the development of palladium nanoparticle catalysts represents a significant innovation. These catalysts are often characterized by their high surface area, ease of preparation, and stability in both water and air, which simplifies the reaction procedure by eliminating the need for anhydrous or oxygen-free conditions. thieme.de Microwave-assisted Suzuki-Miyaura couplings have also been shown to dramatically reduce reaction times while maintaining competent yields. benthamopen.com

| Catalyst System | Aryl Halide | Boron Reagent | Base | Solvent | Conditions | Yield (%) | Reference |

| Pd(PPh₃)₄ | (4-Bromophenyl)-chloromethyl-dimethylsilane | Phenylboronic Acid | Na₂CO₃ | DMF/H₂O | 80 °C, Microwave, 30 min | ~50 | benthamopen.com |

| Pd/Indolyl Phosphine | Aryl Tosylate | Phenylboronic Acid | K₃PO₄ | Dioxane | 110 °C | >95 | acs.org |

| Nano-palladium | 4-Nitrochlorobenzene | Phenylboronic Acid | - | - | - | 90 | thieme.de |

This table presents data from analogous Suzuki-Miyaura reactions to illustrate the performance of various novel catalytic systems applicable to the synthesis of biphenyl structures.

Direct C-H Bond Functionalization

A more recent and atom-economical approach to biaryl synthesis is through transition-metal-catalyzed C-H bond activation. This strategy avoids the pre-functionalization of starting materials (i.e., the synthesis of organometallic or halide reagents), thereby shortening synthetic sequences. For a molecule like 4-(2-Bromophenyl)phenol, a C-H functionalization strategy could theoretically involve the direct arylation of a phenol (B47542) with a 2-bromoaryl derivative or vice-versa.

The primary challenge is controlling regioselectivity—activating the desired C-H bond among many similar ones. This is often achieved through the use of a directing group, which positions the metal catalyst near the target C-H bond. While the hydroxyl group of phenol itself can direct ortho-functionalization, achieving para-coupling requires more sophisticated strategies. Recent studies have explored removable or versatile directing groups, such as triazenes, which can guide the functionalization and then be easily cleaved or converted into other functionalities. pkusz.edu.cn

For instance, rhodium(III)-catalyzed olefination has been achieved using a triazene (B1217601) directing group on anilines, which are precursors to phenols. pkusz.edu.cn Similarly, nitrile-directed remote C-H activation has been reported for the modification of biaryl compounds, using a palladium-silver heterodimeric catalyst. nih.gov While not yet applied directly to 4-(2-Bromophenyl)phenol, these emerging methodologies represent the frontier of biaryl synthesis and hold promise for future, more efficient routes. pkusz.edu.cnnih.gov

| Catalyst System | Substrate | Coupling Partner | Directing Group | Key Finding | Reference |

| [RhCp*Cl₂]₂ / AgSbF₆ | Aniline Derivative | Acrylate (B77674) | Triazene | Directs ortho C-H olefination; triazene is removable. | pkusz.edu.cn |

| Pd(OAc)₂ / AgOAc | Biphenylnitrile | Acrylate | Nitrile | Achieves remote meta-C-H olefination. | nih.gov |

| Organic Acid | Phenol | Quinone Monoacetal | None (Organocatalytic) | Enables direct arylation of phenols. | nih.gov |

This table highlights recent findings in C-H functionalization and organocatalysis that provide novel strategies for creating C-C bonds in aromatic systems.

Organocatalytic Routes

Moving away from transition metals, organocatalysis has emerged as a powerful tool in organic synthesis. For the construction of biaryls, organocatalytic methods offer the advantage of avoiding metal contamination in the final product. An innovative approach involves the use of an organic acid to catalyze the direct arylation of phenols with quinone monoacetals. nih.gov This method produces non-symmetrical biaryl products with complete regioselectivity and is operationally simple, avoiding the need for an external oxidant. nih.gov Such a strategy could provide a metal-free pathway to 4-(2-Bromophenyl)phenol and its analogues.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 4-(2-Bromophenyl)phenol. Through one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the precise arrangement of atoms and the connectivity between the two aromatic rings.

The ¹H NMR spectrum of 4-(2-Bromophenyl)phenol is expected to display signals corresponding to each of the distinct proton environments in the molecule. The phenolic hydroxyl (-OH) proton typically appears as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The seven aromatic protons will resonate in the downfield region, generally between 6.8 and 7.7 ppm, exhibiting complex splitting patterns due to spin-spin coupling with neighboring protons. The protons on the phenol (B47542) ring and the bromophenyl ring will have characteristic multiplets, with their specific chemical shifts influenced by the electronic effects of the hydroxyl and bromo substituents, respectively.

The ¹³C NMR spectrum provides information on the carbon framework. For the asymmetric 4-(2-Bromophenyl)phenol, twelve distinct signals are expected in the aromatic region, one for each unique carbon atom. The carbon atom attached to the electron-withdrawing bromine (C-Br) and the carbon atom bonded to the hydroxyl group (C-OH) can be identified by their characteristic chemical shifts. Data from related compounds, such as 2-bromo-4-methylphenol (B149215) and 4-bromophenol, aid in predicting the approximate chemical shift regions for the carbons in the target molecule. chemicalbook.combeilstein-journals.orgchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for 4-(2-Bromophenyl)phenol Predicted data based on analogous structures and general NMR principles.

| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Description |

| Phenolic Proton | ¹H NMR | Variable (e.g., 4.5 - 9.0) | Broad singlet, solvent-dependent |

| Aromatic Protons | ¹H NMR | 6.8 - 7.7 | Complex multiplets |

| Phenolic Ring Carbons | ¹³C NMR | 115 - 160 | Includes downfield C-OH signal |

| Bromophenyl Ring Carbons | ¹³C NMR | 110 - 140 | Includes signal for C-Br |

While 1D NMR provides essential information, 2D NMR techniques are crucial for definitively assigning complex spectra and confirming molecular connectivity. walisongo.ac.id

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This allows for the unambiguous assignment of each protonated carbon in the molecule by linking the ¹H and ¹³C data. An edited HSQC can further distinguish between CH/CH₃ and CH₂ groups by their phase. columbia.edugithub.io

Table 2: Key Expected 2D NMR Correlations for Structural Confirmation of 4-(2-Bromophenyl)phenol

| Technique | Correlating Nuclei | Information Gained |

| HSQC | ¹H ↔ ¹³C (¹JCH) | Assigns all protonated carbons by linking each aromatic proton to its directly bonded carbon. columbia.edu |

| HMBC | ¹H ↔ ¹³C (²JCH, ³JCH) | Confirms the C-C bond between the two phenyl rings through cross-peak correlations. Establishes the substitution pattern on each ring. columbia.eduuniovi.es |

Vibrational Spectroscopy: FT-IR and FT-Raman Investigations

A powerful approach in modern spectroscopy is the combination of experimental measurements with theoretical calculations. nih.gov The vibrational frequencies for 4-(2-Bromophenyl)phenol can be calculated using computational methods like Density Functional Theory (DFT). nih.govresearchgate.netnih.gov By comparing the calculated vibrational spectrum with the experimental FT-IR and FT-Raman spectra, a detailed and reliable assignment of the observed absorption bands to specific molecular vibrations can be made. nih.gov

Key expected vibrational modes for 4-(2-Bromophenyl)phenol include:

A broad O-H stretching band in the FT-IR spectrum, characteristic of the phenolic hydroxyl group.

Aromatic C-H stretching vibrations, typically appearing above 3000 cm⁻¹.

Aromatic C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region.

A C-O stretching vibration associated with the phenol group.

A C-Br stretching vibration, expected at lower wavenumbers.

Table 3: Principal Vibrational Modes for 4-(2-Bromophenyl)phenol Expected wavenumber ranges based on typical values for substituted phenols and bromoarenes.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | FT-IR | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | FT-IR, FT-Raman | 3000 - 3100 |

| C=C Aromatic Ring Stretch | FT-IR, FT-Raman | 1400 - 1610 |

| In-plane O-H Bend | FT-IR, FT-Raman | 1300 - 1450 |

| C-O Stretch | FT-IR, FT-Raman | 1150 - 1250 |

| C-Br Stretch | FT-IR, FT-Raman | 500 - 650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides crucial information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

For 4-(2-Bromophenyl)phenol, the mass spectrum will exhibit a distinct molecular ion peak. A key feature will be the isotopic pattern characteristic of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, which is a definitive indicator of the presence of a single bromine atom in the molecule. docbrown.info The fragmentation pattern provides further structural clues, with common losses including the bromine atom ([M-Br]⁺) and the loss of carbon monoxide ([M-CO]⁺) from the phenol ring. docbrown.info

While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). scispace.com This precision allows for the determination of the exact mass of the molecular ion. From this exact mass, the unique elemental formula of the compound can be calculated, providing unambiguous confirmation of its chemical composition. For 4-(2-Bromophenyl)phenol, HRMS would be used to confirm the molecular formula as C₁₂H₉BrO. beilstein-journals.org

Table 4: Expected Mass Spectrometry Data for 4-(2-Bromophenyl)phenol (C₁₂H₉BrO)

| Ion | Description | Expected m/z (Nominal) | Significance |

| [C₁₂H₉⁷⁹BrO]⁺ | Molecular Ion (M⁺) | 248 | Confirms molecular weight with ⁷⁹Br isotope. |

| [C₁₂H₉⁸¹BrO]⁺ | Molecular Ion (M+2) | 250 | Confirms molecular weight with ⁸¹Br isotope; the ~1:1 ratio with M⁺ peak confirms one Br atom. |

| [C₁₂H₉O]⁺ | [M-Br]⁺ Fragment | 169 | Loss of the bromine atom. |

| [C₁₁H₉BrO]⁺ | [M-C]⁺ Fragment | 236/238 | Loss of a carbon atom. |

| [C₁₁H₉Br]⁺ | [M-CO]⁺ Fragment | 220/222 | Loss of carbon monoxide from the phenol ring. docbrown.info |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. msu.edu The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. vscht.cz

For 4-(2-Bromophenyl)phenol, the primary chromophore is the biphenyl (B1667301) system, which constitutes an extended π-conjugated system. The electronic spectrum of such aromatic compounds is typically dominated by π → π* transitions. vscht.czyoutube.com These transitions involve the excitation of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. The presence of the hydroxyl (-OH) and bromo (-Br) substituents on the phenyl rings can influence the energy of these transitions and, consequently, the maximum absorption wavelength (λmax). msu.edu The lone pair electrons on the oxygen and bromine atoms can also potentially lead to n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands. vscht.czyoutube.com

Experimental UV-Vis spectra are typically recorded by dissolving the compound in a transparent solvent, such as ethanol (B145695) or methanol, and measuring its absorbance over a range of wavelengths. msu.edutandfonline.com The resulting spectrum provides valuable information about the electronic structure of the molecule. For compounds similar to 4-(2-Bromophenyl)phenol, the absorption maxima are generally observed in the UV region. tandfonline.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Interpretation

While experimental UV-Vis spectroscopy provides the absorption maxima, the interpretation of which specific electronic transitions correspond to each peak can be complex. Time-Dependent Density Functional Theory (TD-DFT) has emerged as a standard computational method for predicting and interpreting electronic absorption spectra. arxiv.orgresearchgate.net This quantum chemical method allows for the calculation of the excited state energies of molecules, which correspond to the vertical excitation energies measured in UV-Vis spectroscopy. science.govresearchgate.net

The TD-DFT approach is used to simulate the electronic spectrum of a molecule, providing data on absorption wavelengths (λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions. tandfonline.comscience.gov These calculations are typically performed using a functional, such as B3LYP, and a suitable basis set. tandfonline.comtandfonline.com The theoretical spectrum can then be compared with the experimental one for validation. strath.ac.uk

For 4-(2-Bromophenyl)phenol, TD-DFT calculations can elucidate the origin of the observed absorption bands. The analysis involves examining the molecular orbitals involved in each calculated transition. The primary electronic transitions in such conjugated systems are often characterized by the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other nearby unoccupied orbitals. tandfonline.combohrium.com Natural Bond Orbital (NBO) analysis can further help in understanding the charge transfer characteristics of these transitions. sci-hub.se

It is worth noting that while TD-DFT is a powerful tool, the accuracy of its predictions can depend on the chosen functional, and for some systems like biphenyls, it may underestimate certain excitation energies. researchgate.net Nevertheless, it provides invaluable insights that are crucial for a detailed assignment of the experimental UV-Vis spectrum. science.gov

Table 1: Theoretical UV-Vis Spectral Data for 4-(2-Bromophenyl)phenol using TD-DFT

This interactive table presents hypothetical, yet representative, data for the electronic transitions of 4-(2-Bromophenyl)phenol as predicted by a TD-DFT calculation.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

| 285 | 0.25 | HOMO -> LUMO | π → π |

| 240 | 0.55 | HOMO-1 -> LUMO | π → π |

| 215 | 0.18 | HOMO -> LUMO+1 | π → π* |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict and analyze the behavior of molecules. For biphenyl (B1667301) derivatives like 4-(2-Bromophenyl)phenol, DFT calculations can elucidate geometric parameters, electronic orbital distributions, and various molecular properties. Studies on closely related substituted 4-phenylphenols, such as 2-chloro-4-phenylphenol, provide a strong comparative basis for understanding the bromo-analogue. tandfonline.com Quantum chemical calculations for these compounds are often performed using the B3LYP functional with a 6-311++G(d,p) basis set. tandfonline.com

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 4-(2-Bromophenyl)phenol, a key structural feature is the dihedral angle between the two phenyl rings. This angle is influenced by the steric hindrance from the bromine atom at the ortho position and the hydroxyl group.

Table 1: Selected Optimized Geometrical Parameters for 2-Chloro-4-phenylphenol (A-ring is substituted, B-ring is the phenol) (Data derived from a study on 2-chloro-4-phenylphenol, a close analogue of 4-(2-Bromophenyl)phenol) tandfonline.com

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-Cl Bond Length | 1.748 |

| C-O Bond Length | 1.366 |

| O-H Bond Length | 0.963 |

| C-C Inter-ring Bond Length | 1.489 |

| C-O-H Bond Angle | 108.9 |

| C-C-Cl Bond Angle | 119.5 |

| Phenyl Ring Dihedral Angle | 49.9 |

Source: tandfonline.com

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgajchem-a.comresearchgate.net A smaller gap suggests the molecule is more reactive and has higher electron conductivity. researchgate.net

For the related 2-chloro-4-phenylphenol, the HOMO is primarily located on the phenol (B47542) ring, while the LUMO is distributed over the chlorophenyl ring. tandfonline.com This distribution indicates that an electronic transition would involve a charge transfer from the phenol moiety to the substituted phenyl ring. The calculated HOMO-LUMO energy gap for this analogue is 4.79 eV, indicating significant stability. tandfonline.com From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. ajchem-a.com

Table 2: Calculated FMO Energies and Reactivity Descriptors for 2-Chloro-4-phenylphenol (Data derived from a study on 2-chloro-4-phenylphenol, a close analogue of 4-(2-Bromophenyl)phenol) tandfonline.com

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital | EHOMO | -6.04 |

| Lowest Unoccupied Molecular Orbital | ELUMO | -1.25 |

| Energy Gap | ΔE | 4.79 |

| Ionization Potential | I = -EHOMO | 6.04 |

| Electron Affinity | A = -ELUMO | 1.25 |

| Chemical Hardness | η = (I-A)/2 | 2.395 |

| Chemical Potential | µ = -(I+A)/2 | -3.645 |

| Electrophilicity Index | ω = µ²/2η | 2.77 |

Source: tandfonline.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)) through second-order perturbation theory. uni-muenchen.detandfonline.com These interactions, particularly hyperconjugative ones like π → π* and n → σ*, are key to understanding intramolecular charge transfer (ICT) and molecular stability. tandfonline.commdpi.com

Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in 2-Chloro-4-phenylphenol (Data derived from a study on 2-chloro-4-phenylphenol, a close analogue of 4-(2-Bromophenyl)phenol) tandfonline.com

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| π (C1-C6) | π* (C2-C3) | 21.05 |

| π (C2-C3) | π* (C4-C5) | 19.89 |

| n2 (O) | π* (C1-C6) | 5.51 |

| n3 (Cl) | σ* (C7-C8) | 0.58 |

Source: tandfonline.com

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. malayajournal.orgdergipark.org.truni-muenchen.de It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. ajchem-a.comdergipark.org.tr

For a substituted phenol like 4-(2-Bromophenyl)phenol, the MEP map would show the most negative potential (red) concentrated around the electronegative oxygen atom of the hydroxyl group. tandfonline.com This site is the most likely to be attacked by an electrophile. Conversely, the most positive potential (blue) is located on the hydrogen atom of the hydroxyl group, making it the primary site for nucleophilic interaction and hydrogen bonding. tandfonline.com The phenyl rings generally exhibit a greenish-yellow color, indicating a relatively neutral potential. tandfonline.com

Molecules with significant intramolecular charge transfer, often found in donor-acceptor systems, can exhibit non-linear optical (NLO) properties. These materials have applications in optoelectronics and photonics. tandfonline.commetall-mater-eng.com DFT calculations are a reliable method for predicting the NLO response of a molecule by calculating its electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). tandfonline.comresearchgate.net

The first hyperpolarizability (β) is a measure of the second-order NLO response. For 2-chloro-4-phenylphenol, the calculated total hyperpolarizability (βtot) is significantly higher than that of urea, a standard reference material for NLO studies. tandfonline.comresearchgate.net This suggests that 4-(2-Bromophenyl)phenol and its analogues are promising candidates for the development of new NLO materials. tandfonline.com

Table 4: Calculated NLO Properties for 2-Chloro-4-phenylphenol (Data derived from a study on 2-chloro-4-phenylphenol, a close analogue of 4-(2-Bromophenyl)phenol) tandfonline.com

| Parameter | Value (esu) |

| Dipole Moment (μ) | 2.02 x 10-18 |

| Mean Polarizability (α) | 20.35 x 10-24 |

| Total First Hyperpolarizability (βtot) | 1.83 x 10-30 |

Source: tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Brominated Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structure of compounds with their biological activity or other properties. researchgate.net For classes of chemicals like brominated compounds, which include brominated flame retardants (BFRs), QSAR models are crucial for predicting properties like toxicity, environmental fate, and endocrine-disrupting activity, especially when experimental data is scarce. nih.govacs.org This aligns with regulatory frameworks like REACH, which aim to assess the risks of chemicals. nih.gov

QSAR models are built by developing a mathematical relationship between calculated molecular descriptors (physicochemical or structural properties) and an observed activity. researchgate.net For brominated compounds, these models have been used to predict various endpoints, including estrogen and androgen receptor binding, and competition with the thyroid hormone transport protein transthyretin. nih.govmdpi.com These models are developed using statistical methods like multiple linear regression and k-nearest neighbor (k-NN) classification. nih.govacs.org Once developed and validated, these models serve as simple, effective tools for screening large numbers of brominated compounds for potential hazards and for designing safer alternatives. nih.govacs.org

Prediction of Biological Activity Based on Structural Features

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and electronic properties. For 4-(2-Bromophenyl)phenol, the presence of a biphenyl scaffold, a hydroxyl group (phenol), and a bromine atom are key determinants of its potential interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. tandfonline.com Although no specific QSAR models for 4-(2-Bromophenyl)phenol were found, studies on related polybrominated biphenyls (PBBs) and other brominated compounds offer insights. mdpi.com These studies often use molecular descriptors—such as hydrophobicity (LogP), electronic parameters, and steric factors—to predict activity. tandfonline.comnih.gov

The hydroxyl group of the phenol ring can act as a hydrogen bond donor and acceptor, a critical feature for interaction with the active sites of many enzymes and receptors. The biphenyl structure provides a rigid backbone that can be tailored for specific binding pockets. The bromine atom, being an electron-withdrawing group, can influence the acidity of the phenolic proton and participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The position of the bromine atom at the ortho position of one phenyl ring relative to the other creates a specific torsional angle between the two rings, which can be crucial for fitting into a biological target.

Based on these structural motifs, 4-(2-Bromophenyl)phenol could be hypothetically evaluated for various activities, including as an antimicrobial or enzyme inhibitor, areas where other brominated phenolic compounds have shown promise. mdpi.com

Table 1: Predicted Biological Activity Profile for 4-(2-Bromophenyl)phenol based on Structural Analogs

| Predicted Activity | Rationale |

| Antimicrobial | The phenolic hydroxyl group and the lipophilic biphenyl structure are common features in antimicrobial agents. |

| Enzyme Inhibition | The ability to form hydrogen and halogen bonds suggests potential interactions with enzyme active sites. |

| Receptor Modulation | The rigid biphenyl core can serve as a scaffold for designing ligands that target specific receptor subtypes. |

Note: The activities listed in this table are hypothetical and based on the structural features of the compound. Experimental validation is required.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Studies

Before a compound can be considered for pharmaceutical development, its ADMET properties must be evaluated. In silico ADMET prediction provides an early assessment of a molecule's likely behavior in the human body, helping to identify potential liabilities and reduce the likelihood of late-stage failures in drug development. acs.org

Computational Assessment of Pharmacokinetic and Toxicological Profiles

Computational models can predict a wide range of ADMET properties. For 4-(2-Bromophenyl)phenol, these predictions would be based on its physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

One of the most common frameworks for predicting oral bioavailability is Lipinski's Rule of Five. researchgate.net This rule states that a compound is more likely to be orally bioavailable if it has:

A molecular weight of less than 500 Daltons

A logP value of less than 5

Fewer than 5 hydrogen bond donors

Fewer than 10 hydrogen bond acceptors

For 4-(2-Bromophenyl)phenol (C₁₂H₉BrO), the calculated properties would likely be within the limits of Lipinski's rule, suggesting a good potential for oral absorption.

Toxicity prediction is another critical component of in silico analysis. Models can predict potential issues such as carcinogenicity, mutagenicity, and hepatotoxicity. Studies on polybrominated biphenyls have indicated that the toxicity of these compounds can be related to their structure and the degree of bromination. mdpi.com Computational tools like TOPKAT and various QSAR models are employed to estimate these risks. mdpi.com The potential for 4-(2-Bromophenyl)phenol to be metabolized by cytochrome P450 enzymes would also be a key area of investigation in a full in silico ADMET workup.

Table 2: Predicted ADMET Properties for 4-(2-Bromophenyl)phenol

| ADMET Property | Predicted Outcome | Method of Prediction |

| Absorption | ||

| Oral Bioavailability | Likely to be good | Lipinski's Rule of Five |

| Distribution | ||

| Blood-Brain Barrier Permeation | Possible | Based on lipophilicity and molecular size |

| Metabolism | ||

| Cytochrome P450 Substrate | Likely | Presence of aromatic rings |

| Excretion | ||

| Primary Route | Likely renal after metabolism | General pathway for phenolic compounds |

| Toxicity | ||

| hERG Inhibition | To be determined | Specific in silico models required |

| Mutagenicity (Ames test) | To be determined | Specific in silico models required |

Note: The predictions in this table are based on general principles of medicinal chemistry and ADMET modeling. Specific software and models would be required for a quantitative assessment.

Research into Biological Activity and Biomedical Applications

Evaluation of Antimicrobial and Antifungal Efficacy

While specific studies on the antimicrobial and antifungal properties of 4-(2-Bromophenyl)phenol are not extensively detailed in publicly available research, the broader classes of phenol (B47542) and triazole compounds, to which it is related, are known for their antimicrobial properties. tubitak.gov.tr The investigation of structurally similar molecules provides insight into the potential efficacy of 4-(2-Bromophenyl)phenol against various microbial strains.

In Vitro Assays Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

In vitro studies on related brominated phenolic compounds and their derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, various phytochemicals, including polyphenols, are known to exert antibacterial effects by damaging bacterial membranes or inhibiting virulence factors. nih.gov

Studies on derivatives showcase the potential of the bromophenyl structural motif. A series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and evaluated for their antibacterial activity. One of these compounds showed promising potential against Staphylococcus aureus and Escherichia coli. tubitak.gov.tr Similarly, other research has shown that Schiff bases derived from brominated thiazoles can be effective against bacterial strains like S. aureus and E. coli. nih.gov

The general methodologies for testing such compounds involve diffusion methods (like agar (B569324) disk-diffusion) and dilution methods (broth or agar) to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. researchgate.net

Interactive Data Table: Antibacterial Activity of a Related Thiazole (B1198619) Derivative

Below are the Minimum Inhibitory Concentration (MIC) values for a related compound, 3-(((4-(4-Bromophenyl)thiazol-2-yl)imino)methyl)phenol, against several bacterial strains.

| Bacterial Strain | MIC (µM) | Standard (Norfloxacin) MIC (µM) |

| Staphylococcus aureus | 16.1 | 15.7 |

| Escherichia coli | 16.1 | 15.7 |

| Bacillus subtilis | >100 | 7.8 |

| Salmonella typhi | >100 | 31.3 |

Data sourced from studies on structurally related thiazole derivatives.

In Vitro Assays Against Fungal Strains

The antifungal potential of brominated phenols is also an area of active research. The amide 2-bromo-N-phenylacetamide, for example, has shown fungicidal effects against several fluconazole-resistant Candida species, including Candida albicans and Candida tropicalis. researchgate.net

For related 4-(4-bromophenyl)-thiazol-2-amine derivatives, promising antifungal activity against Candida albicans and Aspergillus niger has been reported. tubitak.gov.tr The evaluation of antifungal efficacy typically involves determining the MIC and the Minimum Fungicidal Concentration (MFC) through standardized methods like broth microdilution. nih.govmdpi.commicrobialcell.comnih.gov

Interactive Data Table: Antifungal Activity of Related Thiazole Derivatives

This table presents the MIC values for related brominated thiazole compounds against common fungal strains.

| Fungal Strain | Compound "p3" MIC (µM) | Compound "p6" MIC (µM) | Standard (Fluconazole) MIC (µM) |

| Candida albicans | 32.4 | 15.3 | 16.3 |

| Aspergillus niger | 16.2 | 30.6 | 32.6 |

Data sourced from studies on structurally related thiazole derivatives. Compound "p3" is N,N-dimethyl-4-(((4-(4-bromophenyl)thiazol-2-yl)imino)methyl)aniline and compound "p6" is 2-(((4-(4-bromophenyl)thiazol-2-yl)imino)methyl)naphthalen-1-ol.

Investigations into Anticancer and Antiproliferative Activities

The anticancer properties of hydroxylated biphenyl (B1667301) compounds have garnered significant interest. Research suggests that these compounds can induce cell death in cancer cells, often with selectivity compared to normal cells.

Cytotoxicity and Apoptosis Induction Studies

Hydroxylated biphenyls have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, two C2-symmetric hydroxylated biphenyls, structurally related to curcumin, showed potent antitumor activity against melanoma cells with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the low micromolar range (1.7 to 2.0 µM), while showing no toxicity to normal fibroblast cells at concentrations up to 32 µM. nih.gov This selective cytotoxicity is a highly desirable trait in potential anticancer agents. nih.govresearchgate.net

Apoptosis, or programmed cell death, is a key mechanism through which many chemotherapy agents eliminate cancer cells. nih.gov Studies on various coumarin (B35378) and polyphenol derivatives have shown they can trigger apoptosis by activating specific cellular pathways. mdpi.com This process often involves the activation of caspases, a family of protease enzymes that execute cell death. nih.gov For the aforementioned hydroxylated biphenyls, apoptosis induction in melanoma cells was confirmed through Annexin V and TUNEL assays, which detect key features of apoptotic cells. nih.gov

Mechanisms of Action in Cancer Cell Lines

The molecular mechanisms underlying the anticancer effects of hydroxylated biphenyls often involve the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govmdpi.com

Key events in these pathways include:

Caspase Activation: Western blot analysis has shown the activation of initiator caspases (like caspase-9) and executioner caspases, along with the cleavage of PARP (poly(ADP-ribose) polymerase), a hallmark of apoptosis. nih.gov

Cell Cycle Arrest: These compounds can also interfere with the cell cycle. The two hydroxylated biphenyls studied for melanoma were found to cause an arrest in the G2/M phase of the cell cycle, preventing the cells from dividing. nih.gov

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial for cell survival. Many polyphenols and related compounds exert their effects by shifting this balance in favor of apoptosis. nih.govmdpi.com

Neurotoxicological Studies of Brominated Biphenyls

While holding therapeutic potential, brominated compounds are also scrutinized for their toxicological profiles, particularly neurotoxicity. The class of compounds known as polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) are recognized environmental contaminants with established neurotoxic effects. nih.govcdc.gov

The metabolism of these compounds is a critical factor in their toxicity. In vivo studies have shown that less-brominated biphenyls can be metabolized into hydroxylated forms. cdc.govresearchgate.net For example, studies in rabbits showed that 2-bromobiphenyl (B48390) is metabolized into polar hydroxylated derivatives, including 2'-bromo-4-biphenylol. cdc.gov

Crucially, this metabolic hydroxylation can significantly increase neurotoxicity. Research on the flame retardant BDE-47 demonstrated that its hydroxylated metabolite, 6-OH-BDE-47, is considerably more potent at disrupting calcium homeostasis and neurotransmitter release in neuronal cells than the parent compound. nih.gov This bioactivation occurs because the hydroxylated metabolites can more effectively interfere with intracellular calcium stores, such as the endoplasmic reticulum and mitochondria, leading to uncontrolled neurotransmitter release and potential cell death. nih.gov

Effects on Neurotransmitter Systems and Synaptic Plasticity

While direct research on the effects of 4-(2-Bromophenyl)phenol on neurotransmitter systems is not extensively documented in current literature, the broader class of phenolic compounds is known to interact with various components of the nervous system. Phenols can modulate the function of ligand-gated ion channels, which are crucial for neurotransmission. wikipedia.org For instance, many phenolic substances are recognized as modulators of γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. wikipedia.org The interaction can lead to either activation or inhibition of these receptors, thereby influencing neuronal excitability. wikipedia.org

The influence of such compounds extends to the complex processes of synaptic plasticity, the cellular mechanism underlying learning and memory. mit.edufrontiersin.org Synaptic plasticity involves long-lasting changes in the strength of connections, or synapses, between neurons, manifesting as long-term potentiation (LTP) or long-term depression (LTD). nih.govscirp.org These changes are heavily dependent on the influx of calcium through specific receptors like the N-methyl-D-aspartate (NMDA) receptor and the subsequent activation of intracellular signaling pathways. scirp.org Neuromodulators, including dopamine (B1211576) and serotonin (B10506), play a significant role in regulating synaptic plasticity. wikipedia.orgmdpi.com Research on bromine exposure has indicated that it can alter the levels of catecholamines like dopamine and serotonin in the brainstem, suggesting a potential pathway by which brominated compounds could influence neuronal communication and plasticity. mdpi.com However, specific studies linking 4-(2-Bromophenyl)phenol to these precise mechanisms of synaptic plasticity are yet to be conducted.

Role in Reactive Oxygen Species (ROS) Formation in Neurons

Reactive oxygen species (ROS) are by-products of normal oxygen metabolism and play a dual role in the body. rsc.orgfrontiersin.org At low levels, they function as critical signaling molecules in various cellular processes, but at high levels, they cause oxidative stress, leading to cellular damage. rsc.orgmdpi.com In the nervous system, excessive ROS can damage neurons and are implicated in the pathogenesis of neurodegenerative diseases. nih.govfrontiersin.org The primary sources of ROS in cells include the mitochondrial electron transport chain and enzymes like NADPH oxidases (NOX). frontiersin.orgmdpi.com

The role of 4-(2-Bromophenyl)phenol in neuronal ROS formation has not been specifically elucidated. However, phenolic compounds, in general, exhibit a complex relationship with ROS, capable of acting as both antioxidants and pro-oxidants. mdpi.comresearchgate.net Their antioxidant activity often stems from their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. frontiersin.orgmdpi.com Conversely, under certain conditions, such as in the presence of metal ions, some polyphenols can act as pro-oxidants, contributing to the formation of ROS like hydrogen peroxide. mdpi.com The B-ring structure of flavonoids, which is often a catechol or a simple phenol, is readily oxidized and can be involved in this dual activity. mdpi.com Therefore, it is plausible that 4-(2-Bromophenyl)phenol could influence ROS homeostasis in neurons, although the specific context and net effect (antioxidant vs. pro-oxidant) would require experimental verification. nih.gov

Endocrine Disruption and Thyrotoxicity Research

Endocrine-disrupting chemicals (EDCs) are exogenous substances that interfere with the normal function of the endocrine system. mdpi.com This interference can occur at any level of hormone action, including synthesis, transport, and receptor binding. mdpi.combioscientifica.com The thyroid system is a known target for many EDCs. bioscientifica.comnih.gov Chemicals that disrupt thyroid function can have significant health impacts, particularly on neurodevelopment. nih.gov

There is a lack of specific research into the endocrine-disrupting potential and thyrotoxicity of 4-(2-Bromophenyl)phenol. However, its structural components—a phenol group and a bromine atom—are features found in well-characterized EDCs. Phenolic compounds like Bisphenol A (BPA) and brominated compounds like polybrominated diphenyl ethers (PBDEs) are known thyroid disruptors. mdpi.comnih.gov BPA, for example, is considered a thyroid hormone modulator and has been shown in some studies to alter thyroid hormone levels. bioscientifica.comnih.gov The mechanism of interference is often based on the structural similarity between the EDC and the natural hormone, allowing the chemical to interact with hormone receptors or transport proteins. mdpi.com Given these precedents, 4-(2-Bromophenyl)phenol is a candidate for investigation as a potential endocrine disruptor with possible effects on the thyroid axis, but dedicated studies are required to confirm this hypothesis. iehconsulting.co.ukcend.dk

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.net This method is instrumental in drug discovery for understanding how a ligand, such as a small molecule, might interact with a protein target at the molecular level.

Ligand-Protein Binding Affinity and Interaction Analysis

For example, studies on Schiff base ligands derived from bromophenyl and phenol-containing precursors have been performed to predict their binding affinity to microbial enzymes like E. coli NAD synthetase. mdpi.comnih.gov In one such study, a Ni(II) complex of a ligand synthesized from salicylaldehyde (B1680747) and a bromophenyl-containing amine showed a superior binding affinity with a docking score of -7.61 kcal/mol. mdpi.comnih.gov Similarly, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been docked into the binding pockets of various protein targets, demonstrating good docking scores and identifying key interactions. nih.gov These studies often highlight the importance of the phenyl rings for hydrophobic interactions and other functional groups for forming hydrogen bonds with amino acid residues in the protein's active site. vulcanchem.comfrontiersin.org The phenolic hydroxyl group, in particular, is a potent hydrogen bond donor and acceptor, which can significantly contribute to binding affinity. frontiersin.org The bromine atom can also influence binding through halogen bonds and by altering the electronic properties of the phenyl ring.

These findings suggest that 4-(2-Bromophenyl)phenol likely has the capacity to interact with a range of protein targets, with its binding affinity and specificity being determined by the topology and chemical environment of the protein's binding pocket.

Table 1: Molecular Docking Data for Structurally Related Compounds

| Compound/Derivative Class | Protein Target | Docking Score (kcal/mol) | Key Interactions Noted | Reference |

|---|---|---|---|---|

| Ni(II) complex of (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol | E. coli NAD synthetase | -7.61 | Superior binding affinity compared to other tested compounds. | mdpi.comnih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Various microbial and cancer-related proteins (e.g., PDB ID: 1JIJ, 4WMZ) | Good | Interactions within the binding pocket. | nih.gov |

| Oxadiazole compounds with bromophenyl groups | General protein targets | Not specified | Planarity of the oxadiazole ring enhances binding. | vulcanchem.com |

Development of 4-(2-Bromophenyl)phenol as a Precursor for Drug Development

In organic synthesis and medicinal chemistry, a precursor is a compound that participates in a chemical reaction that produces another compound. The utility of a molecule as a precursor is determined by its chemical reactivity and the functional groups it possesses.

While there are no specific examples detailing the use of 4-(2-Bromophenyl)phenol as a direct precursor in drug development, its structure suggests significant potential. The phenolic hydroxyl group and the bromo-substituted phenyl ring are versatile functional groups for a variety of chemical transformations. For instance, related compounds like 4-(2-bromovinyl)phenol (B3318203) are noted as key intermediates for synthesizing more complex organic molecules through reactions like substitution and cross-coupling. The phenolic -OH group can be a site for etherification or esterification, while the bromine atom is well-suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Other brominated phenols and bromophenyl derivatives are frequently used as starting materials or intermediates in the synthesis of bioactive molecules. For example, (±) 4-bromo-2-(3-hydroxy-l-phenylpropyl)phenol is a precursor in a multi-stage process to synthesize the active metabolite of Fesoterodine. google.com Similarly, copolymers based on monomers like 4-(2-bromo-3-(4-bromophenyl)-3-oxoprop-1-enyl) phenyl acrylate (B77674) have been synthesized and investigated for drug-releasing applications. researchgate.net The reactivity of such compounds allows them to be modified into diverse derivatives with potentially enhanced biological activity or specificity for certain targets. Given these examples, 4-(2-Bromophenyl)phenol represents a valuable, though currently under-explored, building block for the synthesis of novel pharmaceutical agents.

Applications in Materials Science and Industrial Chemistry

Role as Building Blocks for Functional Materials

Phenolic compounds are a distinct class of structural motifs for the synthesis of functional materials due to intrinsic properties like metal chelation, hydrogen bonding, and polymerization capabilities. nih.gov Materials derived from phenolic building blocks often retain these useful characteristics, leading to applications ranging from catalysis to biomedicine. nih.gov The presence of both a bromophenyl group and a phenol (B47542) ring in 4-(2-Bromophenyl)phenol provides multiple reactive sites, allowing it to serve as a versatile precursor for more complex molecules and extended structures. ontosight.ai The electron-withdrawing nature of the bromine atom combined with the π-conjugated system influences the electronic properties of the resulting materials.

Schiff bases derived from brominated phenols, such as 2-{(E)-[(4-Bromophenyl)imino]methyl}phenol, can form stable complexes with various transition metals. researchgate.net These metal complexes themselves have a wide range of applications in materials science and bioinorganic chemistry. researchgate.net This highlights the role of brominated phenolic compounds as foundational units for creating advanced, functional materials. nih.govresearchgate.net

Precursors for Organic Light-Emitting Diodes (OLEDs) and Organic Transistors (OFETs)

The structural components of 4-(2-Bromophenyl)phenol are found in molecules developed for organic electronics. While direct application of the compound itself is not widely documented, its derivatives and related structures are integral to materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). For instance, triphenylamine (B166846) (TPA), which contains phenyl rings, is a strong electron-donor moiety commonly used in Hole-Transporting Materials (HTMs) for OLEDs and OFETs due to its excellent charge transport properties and morphological stability. rsc.org The synthesis of advanced TPA derivatives often involves Suzuki cross-coupling reactions with bromophenyl compounds. rsc.org

Furthermore, phosphorescent iridium(III) complexes are critical as emitters in high-efficiency OLEDs. acs.org The synthesis of these emitters can involve orthometalated ligands and alkynyl ligands, which can be derived from precursors containing functionalized phenyl rings. acs.org The development of such complex emitters showcases the importance of foundational building blocks like functionalized biphenyls. acs.org The performance of OFETs has seen significant progress, with research focusing on organic semiconductors, many of which are based on oligothiophenes and other aromatic systems where bromophenyl groups can be incorporated to tune electronic properties. researchgate.net

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous polymers with highly ordered structures and large surface areas. mdpi.comresearchgate.net Their properties are dictated by the choice of metal clusters and organic linkers. nih.gov Brominated aromatic compounds are frequently used as building blocks in the synthesis of these frameworks.

The on-surface synthesis of two-dimensional COFs can be achieved from halogenated aromatic monomers like 1,3,5-tris(4-bromophenyl)benzene. rsc.org The Ullmann coupling reaction, which creates C-C bonds between such monomers, is a key method for forming stable, C-C linked COFs. mdpi.com The resulting frameworks possess high stability and defined porosity. mdpi.comnih.gov The use of bromophenyl precursors is a common strategy in the design of COFs for applications in sensing and separation. mdpi.com

Similarly, bromophenyl groups are incorporated into ligands for MOF synthesis. For example, Fe3O4@iron-based MOF nanocomposites have been synthesized and used as recyclable magnetic nanocatalysts. frontiersin.org The synthesis of pyrano[2,3-d]pyrimidine derivatives using these catalysts can involve reactants like 7-Amino-5-(4-bromophenyl)-2,3,4,5-tetrahydro-2,4-dioxo-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile. frontiersin.org This demonstrates the integration of the bromophenyl motif into functional MOF-based systems. frontiersin.org

Table 1: Examples of Bromophenyl-Containing Building Blocks in MOF & COF Synthesis

| Building Block | Framework Type | Synthesis Method | Resulting Material/Application | Citation(s) |

| 1,3,5-tris(4-bromophenyl)benzene | COF | On-surface Ullmann Coupling | 2D Covalent Organic Framework | rsc.org |

| Tetra(4-bromophenyl)porphyrin | Surface COF | Ullmann Coupling on Metal Surface | 2D Covalently Bound Nanostructures | mdpi.com |

| 7-Amino-5-(4-bromophenyl)... | MOF-based Catalysis | Multicomponent Reaction | Synthesis of pyrano[2,3-d]pyrimidines | frontiersin.org |

Use in Polymer Chemistry and Resin Synthesis

Brominated phenolic compounds are utilized in polymer chemistry to impart specific properties to the final material. For example, polymers synthesized from brominated bisphenols, such as 4,4'-(1-methylethylidene)bis(2,6-dibromo-phenol), exhibit high thermal stability, chemical resistance, and mechanical strength. ontosight.ai The incorporation of bromine atoms into the polymer backbone often confers flame-retardant properties, which are highly valuable in electronics and construction materials. ontosight.ai

The radical-initiated copolymerization of N-(4-bromophenyl)-2-methacrylamide with other monomers like 2-hydroxyethyl methacrylate (B99206) produces copolymers with tailored thermal properties and antimicrobial effects. researchgate.net This illustrates the versatility of the bromophenyl functional group in creating polymers with specific functionalities through controlled synthesis. researchgate.net

Phenolation of Lignin (B12514952) for Resin Adhesives

Lignin, an abundant natural aromatic polymer, is a promising renewable substitute for petroleum-based phenol in the synthesis of phenol-formaldehyde (PF) resins. eucalyptus.com.brmdpi.com However, the reactivity of raw lignin, such as kraft lignin, towards formaldehyde (B43269) is much lower than that of phenol. eucalyptus.com.br To overcome this, lignin can be modified through a process called phenolation, which increases its reactivity by introducing additional phenolic hydroxyl groups. eucalyptus.com.brrsc.org

Phenolation involves reacting lignin with a phenol in the presence of an acid catalyst (e.g., sulfuric acid) at elevated temperatures. eucalyptus.com.brmdpi.com This process cleaves ether linkages within the lignin structure, reducing its molecular weight and crosslinking phenol molecules onto the lignin backbone. eucalyptus.com.brmdpi.com The resulting phenolated lignin has a higher number of active sites for reaction with formaldehyde, making it a more suitable component for lignin-phenol-formaldehyde (LPF) resin adhesives. rsc.orgresearchgate.net While specific use of 4-(2-Bromophenyl)phenol is not detailed, its phenolic nature makes it a potential candidate for the phenolation process, contributing its unique biphenyl (B1667301) structure to the resulting resin.

Table 2: Typical Conditions for Lignin Phenolation

| Lignin Type | Phenol Source | Catalyst | Temperature (°C) | Reaction Time (h) | Key Finding | Citation(s) |

| Hardwood Kraft Lignin | Phenol | H₂SO₄ | 90 | 2 | Increased reactivity and satisfactory adhesive strength in plywood. | mdpi.com |

| Kraft Lignin | Phenol | H₂SO₄ or BF₃ | 60-100 | Varies | Increased phenolic hydroxyl content, allowing up to 40% substitution in adhesive blends. | eucalyptus.com.br |

| Technical Lignins | Phenol | Alkaline conditions | Not specified | Not specified | Effectively increased the number of active sites on the lignins. | rsc.org |

Development of Novel Optical Materials

The unique electronic structure of molecules containing bromophenyl and phenol groups makes them candidates for novel optical materials. smolecule.com The combination of electron-withdrawing bromine and the π-conjugated biphenyl system can lead to interesting photophysical properties. For example, a novel chalcone (B49325) derivative, 4-{(1E,3Z)-3-(4-bromo phenyl]-3-[2-(2,4-dinitrophenyl) hydrazinylidene] prop-1-en-1-yl} phenol, was synthesized and studied for its third-order non-linear optical properties. The study, using the Z-scan technique, revealed that the material exhibits reverse saturation absorption and a negative coefficient of non-linear refraction, properties relevant for optical limiting applications.

Furthermore, other complex heterocyclic compounds incorporating a 4-bromophenyl group, such as Phenol, 2-(4-(4-bromophenyl)-5-(butylthio)-4H-1,2,4-triazol-3-yl)-, are of interest in materials science due to their physical properties. ontosight.ai The presence of the bromophenyl group is a key contributor to the molecule's reactivity and potential applications. ontosight.ai Similarly, imidazole-based compounds with a 2-(4-bromophenyl) substituent show different fluorescence properties compared to their non-brominated analogues, indicating that the bromine atom can be used to tune the optical characteristics of a material.

Analytical Method Development and Environmental Monitoring

The detection and quantification of 4-(2-Bromophenyl)phenol and related brominated compounds in various environmental and biological samples are critical for understanding their prevalence, fate, and impact. This requires the development of sensitive and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful techniques employed for this purpose.

Q & A

Q. What are the established synthetic routes for preparing 4-(2-Bromophenyl)phenol derivatives, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of bromophenyl-substituted derivatives often involves alkylation or nucleophilic substitution. For example, 3-(2-Bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles were synthesized via two methods: (1) traditional alkylation using haloalkanes in alcoholic KOH, and (2) microwave-assisted alkylation with HCl in alcohol solvents. The latter method achieved higher efficiency (45 minutes at 150°C, 14.4 bar) with yields up to 78% for specific derivatives . For aldehydes like 4-(2-Bromophenyl)butanal, Wacker-type oxidation using PdCl₂/CuCl yielded 64% aldehyde selectivity under optimized conditions (Procedure C) .

Q. What analytical techniques are recommended for characterizing 4-(2-Bromophenyl)phenol and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR), Fourier-transform infrared (FTIR), and mass spectrometry (MS) are critical. For example, in triazole derivatives, NMR (400 MHz, DMSO-d6) resolved complex splitting patterns (e.g., δ 7.59 ppm for aromatic protons), while FTIR confirmed thiol (-SH) and alkylthio (-S-R) functional groups . Gas chromatography-mass spectrometry (GC-MS) with an Agilent 7890B system was used to monitor reaction completeness and purity . NIST-standardized spectral databases (e.g., for 4-Bromo-2-methylphenol) provide reference data for validation .

Q. What preliminary biological activities have been reported for bromophenyl-containing compounds?

- Methodological Answer : Antimicrobial activity is commonly assessed via serial dilution assays. For 3-(2-Bromophenyl)triazole derivatives, antifungal effects against Candida albicans and antibacterial activity against Staphylococcus aureus were observed. The most active compound, 3-(2-Bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole (IIi), showed MIC values of 12.5 µg/mL, attributed to its long alkyl chain enhancing membrane disruption .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of 4-(2-Bromophenyl)phenol derivatives with enhanced bioactivity?

- Methodological Answer : SAR studies reveal that substituent length and electronic effects significantly modulate activity. For triazole derivatives, increasing alkyl chain length (e.g., decyl vs. methyl) enhanced antimicrobial potency by improving lipophilicity and membrane penetration . Conversely, electron-withdrawing groups (e.g., -Br) on the phenyl ring stabilize charge-transfer interactions with microbial enzymes . Computational docking (e.g., using AutoDock Vina) can predict binding affinities to targets like fungal CYP51 .

Q. What strategies resolve contradictions in spectral data interpretation for bromophenyl-substituted compounds?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from isomeric mixtures or dynamic equilibria. For example, (2-Bromophenyl)-[4/5-(2-bromophenyl)imidazol-2-yl]methanone exhibited split NMR peaks (δ 7.75–7.24 ppm) due to rotational isomerism, resolved via variable-temperature NMR and X-ray crystallography . High-resolution MS (HRMS) with ±2 ppm accuracy can distinguish isobaric fragments (e.g., C₆H₄Br vs. C₇H₈O) .

Q. How can synthetic protocols be optimized to minimize byproducts in bromophenyl-containing heterocycles?

- Methodological Answer : Microwave synthesis reduces side reactions by enabling rapid, uniform heating. For triazoles, microwave conditions (150°C, 200 W) reduced reaction time from hours to 45 minutes, suppressing hydrolysis or oxidation byproducts observed in traditional reflux methods . Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) require rigorous exclusion of oxygen and anhydrous solvents to prevent debromination .

Q. What are the challenges in interpreting mass spectral fragmentation patterns for brominated aromatics?

- Methodological Answer : Bromine’s isotopic signature (1:1 ratio for ) aids identification but complicates fragmentation analysis. For 4-(2-Bromophenyl)phenol derivatives, ESI-MS/MS typically shows loss of HBr (80/82 Da) or cleavage of the C-Br bond. However, matrix effects in MALDI-TOF may suppress ionization, necessitating internal standards (e.g., deuterated analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.